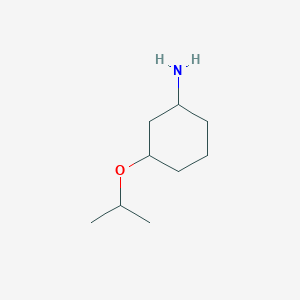

3-Isopropoxycyclohexan-1-amine

Description

3-Isopropoxycyclohexan-1-amine is a cyclohexane derivative featuring an amine group at position 1 and an isopropoxy (-OCH(CH₃)₂) substituent at position 2. Its structural rigidity and stereoelectronic properties make it valuable for designing bioactive molecules, though specific applications remain under investigation .

Properties

CAS No. |

1206677-37-3 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

3-propan-2-yloxycyclohexan-1-amine |

InChI |

InChI=1S/C9H19NO/c1-7(2)11-9-5-3-4-8(10)6-9/h7-9H,3-6,10H2,1-2H3 |

InChI Key |

WKEDXGRBZXNJEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1CCCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxycyclohexan-1-amine typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction, where isopropanol reacts with a cyclohexanol derivative in the presence of an acid catalyst.

Amination: The final step involves the introduction of the amine group. This can be achieved through reductive amination, where a cyclohexanone derivative reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of 3-Isopropoxycyclohexan-1-amine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxycyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol derivatives, and various substituted amines.

Scientific Research Applications

3-Isopropoxycyclohexan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Isopropoxycyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

3-Isobutoxycyclohexan-1-amine

- Structural Difference : Replaces the isopropoxy group with isobutoxy (-OCH₂CH(CH₃)₂).

3-Methylcyclohexylamine

- Structural Difference : Substitutes the isopropoxy group with a methyl (-CH₃) group.

- Impact: The absence of an oxygen atom reduces polarity, leading to lower water solubility compared to 3-isopropoxy derivatives. The molecular formula (C₇H₁₅N) and average mass (113.20 g/mol) differ significantly from 3-isopropoxycyclohexan-1-amine (C₉H₁₉NO, 157.25 g/mol) .

2-(Isopropylamino)-2-(3-Methoxyphenyl)cyclohexan-1-one

- Structural Difference : Introduces a ketone group at position 1 and a 3-methoxyphenyl substituent.

- Impact : The ketone group enhances electrophilicity, making this compound more reactive in nucleophilic additions. The methoxyphenyl group could confer aromatic interactions in biological systems, distinguishing it from the purely aliphatic 3-isopropoxy derivative .

Physicochemical Properties (Theoretical Comparison)

| Property | 3-Isopropoxycyclohexan-1-amine | 3-Isobutoxycyclohexan-1-amine | 3-Methylcyclohexylamine |

|---|---|---|---|

| Molecular Formula | C₉H₁₉NO | C₁₀H₂₁NO | C₇H₁₅N |

| Molecular Weight | 157.25 g/mol | 171.28 g/mol | 113.20 g/mol |

| Polarity | Moderate (due to -O-) | Slightly lower (longer alkyl) | Low (no oxygen) |

| Theoretical logP | ~2.1 (estimated) | ~2.5 | ~1.8 |

Note: Experimental data (e.g., melting points) are unavailable in the provided evidence.

Biological Activity

3-Isopropoxycyclohexan-1-amine is an organic compound classified as a cyclohexylamine, characterized by its unique structure that includes a cyclohexane ring substituted with an isopropoxy group and an amine group. This compound has garnered attention for its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

| Property | Details |

|---|---|

| CAS Number | 1206677-37-3 |

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | 3-propan-2-yloxycyclohexan-1-amine |

| InChI Key | WKEDXGRBZXNJEX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1CCCC(C1)N |

The biological activity of 3-Isopropoxycyclohexan-1-amine primarily involves its interaction with various enzymes and receptors. This compound acts as a ligand, modulating the activity of molecular targets, which can lead to diverse biological effects. Its unique structure allows it to participate in several biochemical pathways, potentially influencing neurotransmitter systems and other physiological processes.

Research Findings

Recent studies have explored the compound's pharmacological properties, particularly its potential as a therapeutic agent. Here are some key findings:

- Enzyme Interaction : Research indicates that 3-Isopropoxycyclohexan-1-amine can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Neurotransmitter Modulation : Preliminary studies show that this compound may affect neurotransmitter levels, which could have implications for treating conditions like depression or anxiety.

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that 3-Isopropoxycyclohexan-1-amine exhibited antidepressant-like effects. The compound was administered to rodents, and behavioral tests indicated a significant reduction in depressive symptoms compared to control groups. The mechanism was hypothesized to involve the modulation of serotonin and norepinephrine levels in the brain.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of this compound. In vitro assays showed that 3-Isopropoxycyclohexan-1-amine reduced the production of pro-inflammatory cytokines in human cell lines. This suggests its potential utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Isopropoxycyclohexan-1-amine, it is helpful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Cyclohexylamine | Cyclohexane ring + amine | Moderate psychoactive effects |

| Isopropylamine | Isopropyl group + amine | Less potent than cyclohexylamine |

| Cyclohexanol | Cyclohexane ring + hydroxyl | Primarily solvent properties |

Unique Attributes

The combination of the isopropoxy group and the amine functionality in 3-Isopropoxycyclohexan-1-amine provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness enhances its potential for specific applications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.